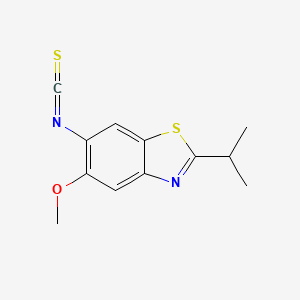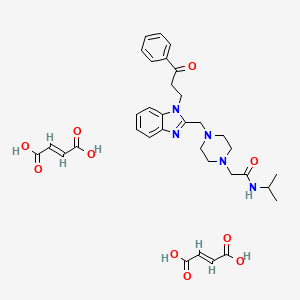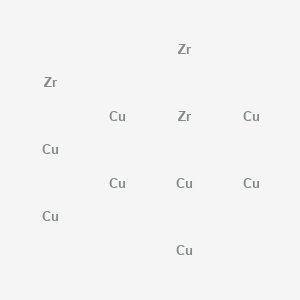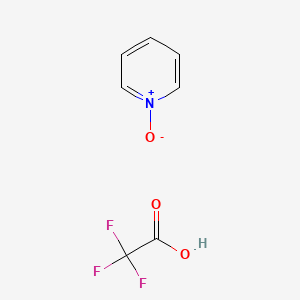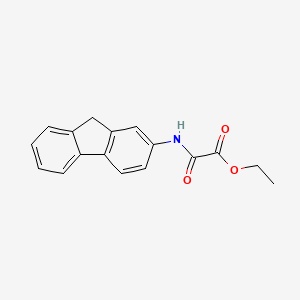
3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of (2-aminophenyl) (diphenyl)carbinol with nitriles . This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to their dihydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and other mild oxidants.
Substitution: Nucleophilic reagents such as organolithium or organomagnesium compounds are often employed.
Major Products Formed:
科学的研究の応用
作用機序
The mechanism of action of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. For instance, as a trypanothione reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of trypanothione disulfide to its reduced form . This inhibition disrupts the redox balance in trypanosomatid parasites, leading to their death. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of key enzymes involved in the inflammatory response .
類似化合物との比較
2-Aryl-4,4-diphenyl-3,4-dihydroquinazolines: These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring.
Quinazolinone Derivatives: These compounds are oxidized forms of dihydroquinazolines and exhibit different biological activities.
Substituted Quinazolines: Compounds with various functional groups introduced at different positions on the quinazoline ring.
Uniqueness: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
60538-79-6 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
3,4-dimethyl-4-phenylquinazoline |
InChI |
InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-12-18(16)2/h3-12H,1-2H3 |
InChIキー |
JVYXLUAUXQQBAC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N=CN1C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



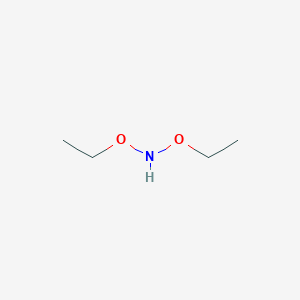
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
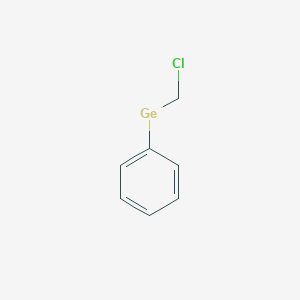

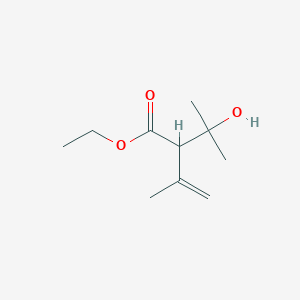
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
